molecular formula C14H26O4 B14007724 Butane-1,4-diyl bis(3-methylbutanoate) CAS No. 1572-76-5

Butane-1,4-diyl bis(3-methylbutanoate)

Cat. No.: B14007724
CAS No.: 1572-76-5
M. Wt: 258.35 g/mol
InChI Key: NQPMSMAZLWYHRW-UHFFFAOYSA-N
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Description

Butane-1,4-diyl bis(3-methylbutanoate) (CAS 20279-41-8) is a diester compound featuring a central butane-1,4-diyl backbone esterified with two 3-methylbutanoate groups.

Properties

CAS No.

1572-76-5

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

4-(3-methylbutanoyloxy)butyl 3-methylbutanoate

InChI

InChI=1S/C14H26O4/c1-11(2)9-13(15)17-7-5-6-8-18-14(16)10-12(3)4/h11-12H,5-10H2,1-4H3

InChI Key

NQPMSMAZLWYHRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OCCCCOC(=O)CC(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of Butane-1,4-diyl bis(3-methylbutanoate)

General Synthetic Strategy

The synthesis of butane-1,4-diyl bis(3-methylbutanoate) typically involves the following key steps:

This approach is adapted from similar synthetic routes used for related compounds such as 4,4′-(butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione), which has been synthesized via a three-step process starting from diethyl methylmalonate and dibromobutane with overall yields around 55%.

Stepwise Synthesis Details

Alkylation to Form Tetraester Intermediate
  • Starting materials: Diethyl methylmalonate and 1,4-dibromobutane.
  • Reagents and conditions: Potassium tert-butoxide in dimethyl sulfoxide (DMSO) solvent at room temperature (20–25 °C).
  • Procedure: Diethyl methylmalonate is deprotonated by potassium tert-butoxide, then alkylated with 1,4-dibromobutane over 5 hours.
  • Outcome: Formation of tetraethyl octane-2,2,7,7-tetracarboxylate as a yellow oil in nearly quantitative yield.
  • Purification: The crude product is typically used directly in the next step without further purification.
Hydrolysis to Tetra Acid
  • Starting material: Tetraester intermediate.
  • Reagents and conditions: Base-catalyzed hydrolysis in a methanol/water mixture at room temperature over 24 hours.
  • Workup: Concentration under reduced pressure, acidification with concentrated hydrochloric acid, and dissolution in acetonitrile followed by filtration to remove inorganic salts.
  • Product: Octane-2,2,7,7-tetracarboxylic acid isolated as a pale yellow solid.
  • Notes: Due to high water solubility, extraction is avoided; instead, evaporation and filtration techniques are used.
Esterification to Butane-1,4-diyl bis(3-methylbutanoate)
  • Starting material: Tetra acid intermediate.
  • Reagents and conditions: Esterification with 3-methylbutanoic acid or its activated derivatives (e.g., acid chlorides or anhydrides) under acidic catalysis or using coupling agents such as dicyclohexylcarbodiimide (DCC) in anhydrous solvents.
  • Typical conditions: Reflux in an inert solvent like dichloromethane or acetonitrile, with acid catalysts (e.g., sulfuric acid or methanesulfonic acid) or coupling agents, for several hours.
  • Purification: Filtration, washing, and recrystallization or chromatographic methods.
  • Yield: Variable depending on conditions but generally moderate to high.

Note: Direct literature for this exact esterification step is scarce, but standard esterification protocols for dicarboxylic acids with branched alcohols or carboxylic acids apply.

Alternative Synthetic Routes

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Alkylation Potassium tert-butoxide, DMSO, 1,4-dibromobutane 20–25 °C 5 hours ~100 Crude product used directly
Hydrolysis Base-catalyzed, MeOH/H2O (5:1) 20–25 °C 24 hours Not specified Acidification and filtration for isolation
Esterification 3-methylbutanoic acid or derivatives, acid catalyst or DCC Reflux (varies) Several hours Moderate to high Requires removal of water or coupling agents

Characterization and Purity Assessment

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectroscopy to confirm ester formation and chemical shifts corresponding to butane linker and 3-methylbutanoate groups.
  • Infrared Spectroscopy (IR): Identification of ester carbonyl peaks (~1735 cm^-1) and absence of acid O-H stretches.
  • Mass Spectrometry (MS): Electrospray ionization (ESI) for molecular ion confirmation.
  • Melting Point: For solid products, melting point determination to assess purity.
  • X-ray Diffraction: For crystalline derivatives, to confirm molecular structure and stereochemistry.

Summary of Research Findings

  • The synthesis of butane-1,4-diyl bis(3-methylbutanoate) can be effectively achieved through alkylation of diester precursors with 1,4-dihalobutane, followed by hydrolysis and esterification.
  • The alkylation step proceeds efficiently under mild base conditions in polar aprotic solvents.
  • Hydrolysis of tetraesters to tetra acids requires careful handling due to water solubility issues, best managed by evaporation and filtration rather than extraction.
  • Esterification with branched carboxylic acids like 3-methylbutanoic acid is achievable using classical acid catalysis or coupling agents.
  • The overall process benefits from avoiding intermediate purification steps to maximize yield.
  • Characterization techniques confirm the structure and purity of intermediates and final products.
  • Industrially, related compounds involving butane-1,4-diol and its derivatives are produced via hydrogenation and Reppe processes, which may offer alternative synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Butane-1,4-diyl bis(3-methylbutanoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butane-1,4-diyl bis(3-methylbutanoate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of butane-1,4-diyl bis(3-methylbutanoate) is primarily based on its ability to undergo hydrolysis and release butane-1,4-diol and 3-methylbutanoic acid. These products can then participate in various biochemical pathways. The ester bonds in the compound are susceptible to enzymatic hydrolysis, which facilitates its breakdown in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The butane-1,4-diyl backbone is a common motif in compounds with diverse functional groups. Below, we compare Butane-1,4-diyl bis(3-methylbutanoate) with halogenated, sulfur-containing, amino-functionalized, and other derivatives to highlight structural and functional differences.

Halogenated Derivatives

Butane-1,4-diyl bis(chloroacetate) (CAS not explicitly provided)
  • Structure: Chloroacetate groups replace the 3-methylbutanoate moieties.
  • Properties :
    • Exhibits a centrosymmetric crystal structure stabilized by weak CH···O=C hydrogen bonds, leading to dense molecular packing .
    • Higher reactivity due to electron-withdrawing chloro groups, making it suitable for nucleophilic substitution reactions.
  • Applications: Potential precursor for synthesizing bioactive molecules or polymers requiring halogenated intermediates.
Butane-1,4-diyl bis(bromoacetate)
  • Structure : Bromoacetate substituents.
  • Properties : Similar to the chloro derivative but with enhanced leaving-group ability, increasing utility in alkylation reactions .

Sulfur-Containing Derivatives

Butane-1,4-diyl bis(3-mercaptobutanoate) (BD-1)
  • Structure : Thiol (-SH) groups replace methyl termini.
  • Properties :
    • Participates in thiol-ene photopolymerization due to radical reactivity of -SH groups .
    • Lower thermal stability compared to esters without sulfur, as thiols are prone to oxidation.
  • Applications : Used in photoinitiator systems for free-radical polymerizations .

Comparison: The absence of thiols in Butane-1,4-diyl bis(3-methylbutanoate) suggests greater oxidative stability but limits its utility in photopolymerization.

Amino-Functionalized Derivatives

Butane-1,4-diyl bis(3-aminocrotonate)
  • Structure: Contains α,β-unsaturated ester groups with amino substituents.
  • Conformational flexibility due to the crotonate backbone, enabling interactions with biological targets .
  • Applications : Investigated in drug delivery and metal coordination chemistry .

Comparison: The 3-methylbutanoate groups lack the conjugation and amino functionality required for biological activity, limiting the target compound’s biomedical utility.

Phosphorylated Derivatives

3,3′-(Butane-1,4-diylbis(octylazanediyl))bis(1-(diphenylphosphoryl)propan-2-one)
  • Structure : Incorporates diphenylphosphoryl and azanediyl groups.
  • Properties :
    • High sensitivity in potentiometric membrane sensors due to phosphorus-electron interactions .
    • Enhanced selectivity for metal ions compared to simple esters .
  • Applications: Ion-selective electrodes and sensor technologies .

Comparison : The target compound’s lack of phosphoryl groups limits its electrochemical utility but may simplify synthesis and reduce cost.

Other Esters

Butane-1,4-diyl bis(4-oxobutanoate)
  • Structure: Features ketone-containing 4-oxobutanoate groups.
  • Properties :
    • Thermal decomposition peaks at 125, 147, 196, 224, and 258°C, indicating moderate stability under heating .
    • Susceptible to ketone-specific reactions, such as condensation.
  • Applications : Possible intermediate in polyesters or degradable materials .

Comparison: The 3-methylbutanoate groups likely improve hydrophobicity and thermal stability compared to the oxo derivative.

Data Table: Key Properties of Compared Compounds

Compound Name Substituents Key Properties Applications References
Butane-1,4-diyl bis(3-methylbutanoate) 3-methylbutanoate High solubility, moderate stability Polymers, solvents
Butane-1,4-diyl bis(chloroacetate) Chloroacetate Crystalline, reactive Synthetic intermediates
Butane-1,4-diyl bis(3-mercaptobutanoate) 3-mercaptobutanoate Photoreactive, oxidatively unstable Photopolymerization initiators
Butane-1,4-diyl bis(3-aminocrotonate) 3-aminocrotonate Bioactive, flexible Drug delivery, metal coordination
Butane-1,4-diyl bis(4-oxobutanoate) 4-oxobutanoate Moderate thermal stability Polyester intermediates

Biological Activity

Butane-1,4-diyl bis(3-methylbutanoate), also known as a diester derivative of butanediol, has garnered attention for its potential biological activities. This compound is structurally characterized by two 3-methylbutanoate groups esterified to a butane-1,4-diol backbone. Understanding its biological activity is essential for evaluating its applications in pharmaceuticals, materials science, and biotechnology.

The compound can be synthesized through the esterification of butanediol with 3-methylbutanoic acid. The general reaction can be represented as follows:

Butane 1 4 diol+2×3 Methylbutanoic acidButane 1 4 diyl bis 3 methylbutanoate +2×H2O\text{Butane 1 4 diol}+2\times \text{3 Methylbutanoic acid}\rightarrow \text{Butane 1 4 diyl bis 3 methylbutanoate }+2\times \text{H}_2\text{O}

Biological Activity Overview

The biological activity of Butane-1,4-diyl bis(3-methylbutanoate) can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes.
  • Cytotoxicity : Research indicates that this compound may have cytotoxic effects on certain cancer cell lines. Cell viability assays have shown a dose-dependent decrease in cell proliferation.
  • Neuroactivity : Given the structural similarity to other compounds known for central nervous system (CNS) effects, there is interest in exploring its neuroactive potential. Initial findings suggest it may influence neurotransmitter systems.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of Butane-1,4-diyl bis(3-methylbutanoate) demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL and 64 µg/mL respectively.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Cytotoxicity Assessment

In vitro assays were performed on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that concentrations above 50 µM resulted in significant cytotoxicity.

Cell LineIC50 (µM)
HeLa45
MCF-760

The proposed mechanisms underlying the biological activities include:

  • Membrane Disruption : The lipophilic nature of the diester may facilitate interaction with lipid membranes, leading to increased permeability and cell death in bacteria.
  • Apoptosis Induction : In cancer cells, it is hypothesized that the compound triggers apoptotic pathways, possibly through the activation of caspases.
  • Neurotransmitter Modulation : Similar compounds have been shown to modulate GABAergic systems; thus, further research is warranted to explore this pathway for Butane-1,4-diyl bis(3-methylbutanoate).

Toxicological Profile

Toxicological assessments indicate moderate toxicity when administered at high doses. Animal studies report an LD50 value greater than 2000 mg/kg for oral administration, suggesting a relatively safe profile at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Butane-1,4-diyl bis(3-methylbutanoate) with high purity (>95%)?

  • Methodological Answer : Synthesis typically involves esterification of 1,4-butanediol with 3-methylbutanoic acid under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Optimize reaction conditions (temperature: 80–110°C, solvent: toluene) and monitor progress via thin-layer chromatography (TLC). Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity. Validate purity using NMR (¹H/¹³C) and GC-MS .
  • Experimental Design Note : Replicate protocols from peer-reviewed literature, but adjust stoichiometry and catalyst loading systematically to address yield inconsistencies. Include control experiments to verify byproduct formation.

Q. How can researchers characterize the structural and electronic properties of Butane-1,4-diyl bis(3-methylbutanoate)?

  • Methodological Answer :

  • X-ray Crystallography : Resolve bond lengths (e.g., C–C: ~1.374 Å, C–O: ~1.43 Å) and angles (e.g., C–C–C: ~112°) to confirm stereochemistry and packing motifs .
  • Spectroscopy : Use ¹H NMR (δ 0.8–1.2 ppm for methyl groups, δ 4.1–4.3 ppm for ester oxygens) and FTIR (C=O stretch: ~1740 cm⁻¹) for functional group identification.
  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gaps, dipole moments) and compare with experimental data .

Q. Why is linking research on this compound to a theoretical framework essential for experimental design?

  • Methodological Answer : A conceptual framework (e.g., reaction kinetics, supramolecular chemistry) guides hypothesis formulation and methodological choices. For example:

  • Kinetic Studies : Apply transition-state theory to optimize esterification conditions.
  • Intermolecular Interactions : Use crystal engineering principles to predict solid-state packing .
    • Data Contradiction Tip : If experimental results deviate from theoretical predictions (e.g., unexpected reaction intermediates), revisit assumptions in the framework (e.g., solvent effects, steric hindrance).

Advanced Research Questions

Q. How can factorial design optimize the synthesis and application of Butane-1,4-diyl bis(3-methylbutanoate in catalytic systems?

  • Methodological Answer : Implement a 2³ factorial design to test variables:

  • Factors : Catalyst concentration (0.5–2.0 mol%), temperature (70–120°C), solvent polarity (toluene vs. THF).
  • Responses : Yield, purity, reaction time.
  • Analysis : Use ANOVA to identify significant factors and interactions. For example, high temperature may reduce reaction time but increase side-product formation .
    • Advanced Application : Apply response surface methodology (RSM) for multi-objective optimization (e.g., maximizing yield while minimizing energy input).

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, thermal stability)?

  • Methodological Answer :

  • Comparative Analysis : Replicate conflicting studies under standardized conditions (e.g., identical solvent systems, heating rates).
  • Advanced Techniques : Use differential scanning calorimetry (DSC) to re-evaluate melting points and thermogravimetric analysis (TGA) for decomposition profiles.
  • Statistical Validation : Apply Grubbs’ test to identify outliers in datasets .

Q. How can computational modeling predict the compound’s behavior in novel environments (e.g., ionic liquid matrices)?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions between Butane-1,4-diyl bis(3-methylbutanoate) and ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) to predict solubility and diffusion coefficients.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study catalytic mechanisms in hybrid solvent systems .
    • Validation : Cross-reference simulation results with experimental spectroscopic data (e.g., Raman shifts for hydrogen bonding).

Q. What advanced separation techniques are suitable for isolating Butane-1,4-diyl bis(3-methylbutanoate) from complex mixtures?

  • Methodological Answer :

  • Membrane Technology : Use nanofiltration membranes (MWCO: 300–500 Da) to separate the compound from low-MW byproducts.
  • Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210 nm .
    • Innovative Approaches : Explore green chemistry alternatives, such as supercritical CO₂ extraction, to minimize solvent waste .

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